![molecular formula C26H22O4 B14152472 5'-Ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione CAS No. 5302-86-3](/img/structure/B14152472.png)
5'-Ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Ethoxy-3’,5’-diphenylspiro[indene-2,2’-oxolane]-1,3-dione is a complex organic compound featuring a spirocyclic structure Spiro compounds are characterized by having two or more rings that are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Ethoxy-3’,5’-diphenylspiro[indene-2,2’-oxolane]-1,3-dione typically involves multiple steps. One common method includes the reaction of indene derivatives with ethoxy-substituted reagents under acidic conditions. The reaction is often catalyzed by sulfuric acid, which facilitates the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5’-Ethoxy-3’,5’-diphenylspiro[indene-2,2’-oxolane]-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the structure or remove specific functional groups.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5’-Ethoxy-3’,5’-diphenylspiro[indene-2,2’-oxolane]-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action for 5’-Ethoxy-3’,5’-diphenylspiro[indene-2,2’-oxolane]-1,3-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or disrupt cellular membranes, contributing to its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
- (3’R,4’S,5’R)-5’-(3,4-dichlorophenyl)-1,3-dioxo-4’-(phenylcarbamoyl)spiro[indene-2,2’-oxolane]-3’-carboxylic acid
- Spiro[5.5]undecane derivatives
Uniqueness
5’-Ethoxy-3’,5’-diphenylspiro[indene-2,2’-oxolane]-1,3-dione is unique due to its specific ethoxy and diphenyl substitutions, which confer distinct chemical and physical properties
Propiedades
Número CAS |
5302-86-3 |
|---|---|
Fórmula molecular |
C26H22O4 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
5'-ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione |
InChI |
InChI=1S/C26H22O4/c1-2-29-25(19-13-7-4-8-14-19)17-22(18-11-5-3-6-12-18)26(30-25)23(27)20-15-9-10-16-21(20)24(26)28/h3-16,22H,2,17H2,1H3 |
Clave InChI |
INKRWDBAPNARHJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CC(C2(O1)C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


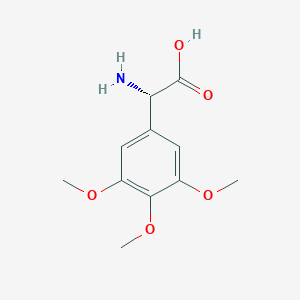

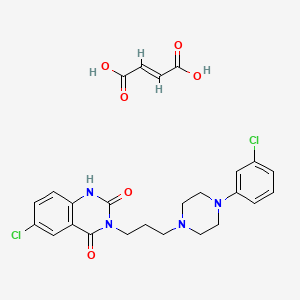
![4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine](/img/structure/B14152402.png)
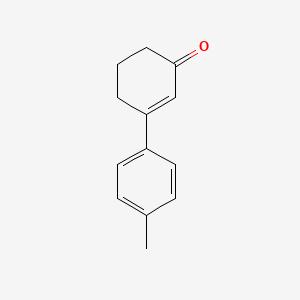

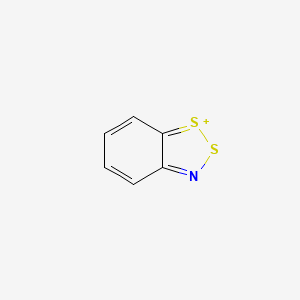
![1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14152427.png)
![4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate](/img/structure/B14152432.png)
![1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene)](/img/structure/B14152440.png)
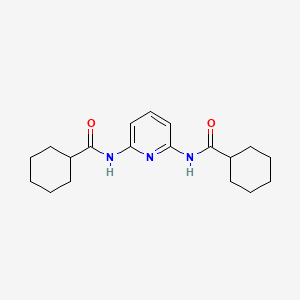
![N-[2-oxo-2-[2-(3-pyridinylmethylidene)hydrazinyl]ethyl]-2,2-diphenylacetamide](/img/structure/B14152449.png)
![N'-(2-Fluorophenyl)-N-methyl-N-{phenyl[(propan-2-yl)sulfanyl]methyl}urea](/img/structure/B14152452.png)
![2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B14152483.png)
